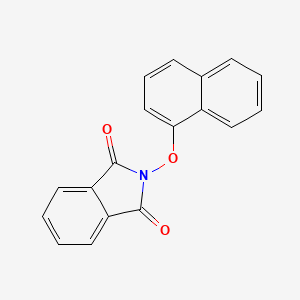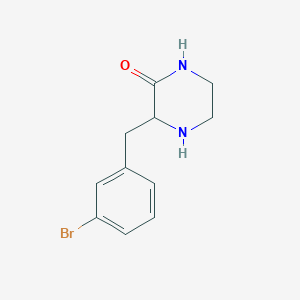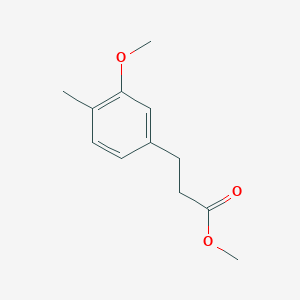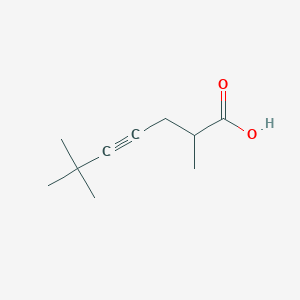
2,6,6-Trimethyl-4-heptynoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6-Trimethyl-4-heptynoic Acid is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of a triple bond in its heptynoic acid structure, along with three methyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-Trimethyl-4-heptynoic Acid typically involves the alkylation of a suitable precursor, such as 2,6,6-trimethyl-4-heptyn-2-ol, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide, and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6,6-Trimethyl-4-heptynoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
2,6,6-Trimethyl-4-heptynoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which 2,6,6-Trimethyl-4-heptynoic Acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its triple bond can participate in cycloaddition reactions, forming reactive intermediates that interact with biological macromolecules. The carboxylic acid group can form hydrogen bonds with enzymes, altering their activity and function.
Comparison with Similar Compounds
2,6,6-Trimethyl-4-heptyn-2-ol: A precursor in the synthesis of 2,6,6-Trimethyl-4-heptynoic Acid.
2,6,6-Trimethyl-4-heptanoic Acid: A saturated analog with different chemical properties.
2,6,6-Trimethyl-4-hexynoic Acid: A structurally similar compound with a shorter carbon chain.
Uniqueness: this compound is unique due to its combination of a triple bond and three methyl groups, which confer distinct reactivity and steric properties. This makes it a valuable compound for specialized applications in synthesis and research.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2,6,6-trimethylhept-4-ynoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(9(11)12)6-5-7-10(2,3)4/h8H,6H2,1-4H3,(H,11,12) |
InChI Key |
QVNQATASYZYCFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#CC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


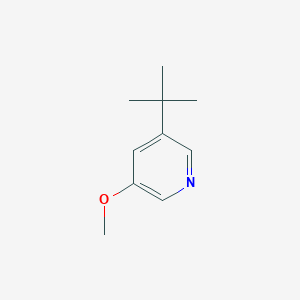

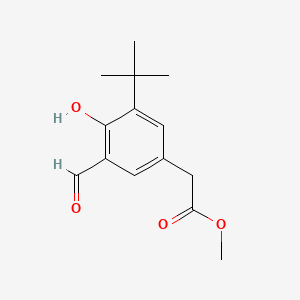

![1-[4-(Trifluoromethoxy)benzyl]azetidine](/img/structure/B13680923.png)
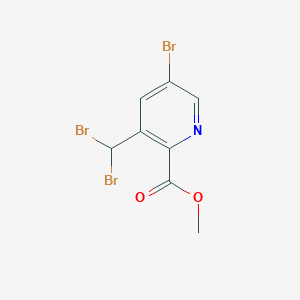
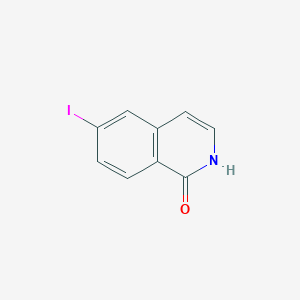
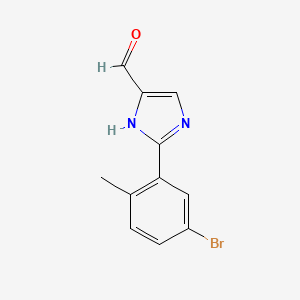
![8-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13680947.png)
![4-Chloro-5-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole](/img/structure/B13680950.png)

